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molecular formula C16H26N2O B8314442 1-Amino-cyclopentanecarboxylic acid adamantan-2-ylamide

1-Amino-cyclopentanecarboxylic acid adamantan-2-ylamide

Cat. No. B8314442
M. Wt: 262.39 g/mol
InChI Key: IYHITTGEAOQXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129423B2

Procedure details

To a solution of [1-(adamantan-2-ylcarbamoyl)-cyclopentyl]-carbamic acid tert-butyl ester (710 mg) in DCM (10 mL) was added TFA (1.5 mL) at 0° C. The mixture was stirred and allowed to warm to RT over night. The reaction mixture was evaporated and the residue was re-dissolved in DCM and washed with saturated NaHCO3 and brine. The organic layer was dried with Na2CO2 and evaporated to give a residue that was purified by flash chromatography using ethyl acetate as an eluent to give the desired material as a colorless glass (377 mg). MS (ESI): 263.4 (MH+).
Name
[1-(adamantan-2-ylcarbamoyl)-cyclopentyl]-carbamic acid tert-butyl ester
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1([C:13](=[O:25])[NH:14][CH:15]2[CH:22]3[CH2:23][CH:18]4[CH2:19][CH:20]([CH2:24][CH:16]2[CH2:17]4)[CH2:21]3)[CH2:12][CH2:11][CH2:10][CH2:9]1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH:16]12[CH2:17][CH:18]3[CH2:19][CH:20]([CH2:21][CH:22]([CH2:23]3)[CH:15]1[NH:14][C:13]([C:8]1([NH2:7])[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:25])[CH2:24]2

Inputs

Step One
Name
[1-(adamantan-2-ylcarbamoyl)-cyclopentyl]-carbamic acid tert-butyl ester
Quantity
710 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CCCC1)C(NC1C2CC3CC(CC1C3)C2)=O)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in DCM
WASH
Type
WASH
Details
washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2CO2
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)NC(=O)C2(CCCC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 377 mg
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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